molecular formula C13H15N3OS2 B2491193 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1448133-21-8

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2491193
CAS No.: 1448133-21-8
M. Wt: 293.4
InChI Key: RQUYGBRRMYPGQG-UHFFFAOYSA-N
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Description

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound that features a thiazole ring fused with a thiophene ring and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step procedures. One common method includes the formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones. The piperazine moiety is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is unique due to the combination of the thiazole, thiophene, and piperazine moieties in a single molecule.

Properties

IUPAC Name

1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-10(17)15-3-5-16(6-4-15)13-14-12(9-19-13)11-2-7-18-8-11/h2,7-9H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUYGBRRMYPGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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